molecular formula C17H19Cl2NO4 B4851155 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride

4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B4851155
M. Wt: 372.2 g/mol
InChI Key: GNANDQCSTXVUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride, also known as AG1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation is associated with tumor growth, invasion, and metastasis.
Biochemical and Physiological Effects:
4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have potent antitumor activity in vitro and in vivo. It inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride in lab experiments is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of this pathway. However, 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have off-target effects on other kinases, which may limit its use in certain experiments. In addition, 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride has poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are several potential future directions for research on 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride. One area of interest is the development of more potent and selective EGFR inhibitors for use in cancer therapy. Another area of research is the identification of biomarkers that can predict response to EGFR inhibition in cancer patients. Additionally, 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride may have potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases, which warrant further investigation.

Scientific Research Applications

4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride has also been used in animal models to study the effects of EGFR inhibition on tumor growth and metastasis.

properties

IUPAC Name

4-[[(3-chloro-4,5-dimethoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4.ClH/c1-22-15-8-12(7-14(18)16(15)23-2)10-19-9-11-3-5-13(6-4-11)17(20)21;/h3-8,19H,9-10H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNANDQCSTXVUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3-Chloro-4,5-dimethoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.